Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol and catalysts like copper (II) acetate .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, iodides, and copper (II) acetate . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[5,1-b][1,3]oxazepine derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has several scientific research applications, including:
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Uniqueness
Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is unique due to its specific hydroxylation at the 6th position, which may confer distinct chemical and biological properties compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and specificity in various applications.
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(14)8-5-9-12(11-8)4-3-7(13)6-16-9/h5,7,13H,2-4,6H2,1H3 |
InChI Key |
SZPJFNVHSOEUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCC(COC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.